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molecular formula C14H16O2 B8794839 2-(2-Oxo-2-phenylethyl)cyclohexanone CAS No. 33553-23-0

2-(2-Oxo-2-phenylethyl)cyclohexanone

Cat. No. B8794839
M. Wt: 216.27 g/mol
InChI Key: AIZCLPNQLZSCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288432B2

Procedure details

To a 250-mL round-bottomed flask containing 2.4 mL of 1-cyclohex-1-en-1-ylpyrrolidine was added 20 mL anhydrous NMP followed by NaI (0.645 g), under nitrogen. The flask was fitted with an addition funnel containing 2-bromo-1-phenylethanone (4.12 g) dissolved in 35 mL anhydrous NMP, which was dropped into the enamine solution over 60 min. This solution was stirred at ambient temperature for 10 h, then 90 mL of water was added to the solution and it was stirred for another 11 hours, under nitrogen. The solution was then extracted twice with ethyl acetate and water, the organic layers combined and further washed with water (3×), dried over sodium sulphate, filtered and evaporated to give a yellow oil. The oil was purified by Flash chromatography using a gradient cyclohexane:EtOAc (9:1). The product 2-(2-oxo-2-phenylethyl)cyclohexanone was used directly for the next reaction. (4.1 g, 91% yield, 98% purity by HPLC). MS(ESI+): 217.4; MS(ESI−): 215.6.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.645 g
Type
reactant
Reaction Step Two
Quantity
4.12 g
Type
reactant
Reaction Step Three
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
reactant
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1(N2CCCC2)[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[Na+].[I-].Br[CH2:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:17].[OH2:24]>CN1C(=O)CCC1>[O:17]=[C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH2:15][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][C:1]1=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
C1(=CCCCC1)N1CCCC1
Step Two
Name
Quantity
0.645 g
Type
reactant
Smiles
[Na+].[I-]
Step Three
Name
Quantity
4.12 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Step Four
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
90 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
35 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution was stirred at ambient temperature for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with an addition funnel
STIRRING
Type
STIRRING
Details
was stirred for another 11 hours, under nitrogen
Duration
11 h
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted twice with ethyl acetate and water
WASH
Type
WASH
Details
further washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by Flash chromatography
CUSTOM
Type
CUSTOM
Details
The product 2-(2-oxo-2-phenylethyl)cyclohexanone was used directly for the next reaction

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
O=C(CC1C(CCCC1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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